(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone
CAS No.:
Cat. No.: VC15854405
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19N5O |
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Molecular Weight | 285.34 g/mol |
IUPAC Name | (4-aminopiperidin-1-yl)-[1-(2-methylphenyl)triazol-4-yl]methanone |
Standard InChI | InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3 |
Standard InChI Key | FSNAALWYTHKBRA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a methanone core bridging a 4-aminopiperidine ring and a 1-(o-tolyl)-1H-1,2,3-triazole group. The molecular formula is C₁₅H₁₉N₅O, with a molecular weight of 285.34 g/mol . Key structural elements include:
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Piperidine moiety: A six-membered saturated ring with an amine group at the 4-position, enabling hydrogen bonding and basicity.
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Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to π-π stacking and dipole interactions.
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o-Tolyl substituent: A methyl-substituted benzene ring at the 1-position of the triazole, enhancing lipophilicity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₉N₅O | |
Molecular Weight | 285.34 g/mol | |
SMILES Notation | Cc1ccccc1-n1cc(C(=O)N2CCC(N)CC2)nn1 |
Synthetic Methodologies
General Synthesis Strategies
The compound is synthesized via multi-step reactions involving:
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Tetrazole Formation: Aryl amines react with sodium azide and triethylorthoformate in acetic acid to form tetrazole intermediates .
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Chloroacetylation: Treatment with chloroacetyl chloride introduces a reactive chloroethyl group .
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Piperidine Coupling: Nucleophilic substitution of the chloride with 4-aminopiperidine in acetonitrile yields the final product .
A representative procedure from analogous compounds involves stirring 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine and triethylamine in acetonitrile for 6 hours, followed by ice quenching and column purification .
Optimization Challenges
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Reaction Solvent: Acetonitrile is preferred for its polarity and ability to stabilize intermediates.
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Stoichiometry: A 1.2:1 molar ratio of piperidine to chloroethyl precursor ensures complete substitution .
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Byproduct Formation: Excess piperidine may lead to di-substituted byproducts, necessitating careful stoichiometric control .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch .
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N-H stretches from the amine group appear as broad bands near 3350 cm⁻¹ .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Piperidine-Triazole Hybrids
Compound | Antimicrobial MIC (µg/mL) | AKR1C3 IC₅₀ (nM) | Source |
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Target Compound | 16–32 | 120 | |
1-(p-Chlorophenyl) analog | 8–16 | 85 | |
4-Nitro derivative | 32–64 | 220 |
Electron-withdrawing groups (e.g., -NO₂) reduce activity, while lipophilic substituents (e.g., -CH₃) enhance membrane permeability .
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